molecular formula C31H34P2 B13839002 (3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane

(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane

Cat. No.: B13839002
M. Wt: 468.5 g/mol
InChI Key: HIVCNMNIBNSSRJ-UHFFFAOYSA-N
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Description

1,1’-Bis(dicyclohexylphosphino)ferrocene: is an organophosphorus compound that features a ferrocene backbone with two dicyclohexylphosphino groups attached. This compound is widely used as a ligand in various catalytic processes, particularly in homogeneous catalysis. Its unique structure allows it to stabilize a variety of transition states, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Bis(dicyclohexylphosphino)ferrocene can be synthesized by reacting dilithioferrocene with chlorodicyclohexylphosphine. The reaction typically occurs under inert conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Fe(C5H4Li)2+2ClP(C6H11)2Fe(C5H4P(C6H11)2)2+2LiCl\text{Fe(C}_5\text{H}_4\text{Li)}_2 + 2 \text{ClP(C}_6\text{H}_{11})_2 \rightarrow \text{Fe(C}_5\text{H}_4\text{P(C}_6\text{H}_{11})_2)_2 + 2 \text{LiCl} Fe(C5​H4​Li)2​+2ClP(C6​H11​)2​→Fe(C5​H4​P(C6​H11​)2​)2​+2LiCl

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and efficiency measures. The use of continuous flow reactors and automated systems can enhance the production efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Bis(dicyclohexylphosphino)ferrocene primarily undergoes coordination reactions where it acts as a ligand to form complexes with various metals. These complexes are then used in catalytic processes.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Chemistry: 1,1’-Bis(dicyclohexylphosphino)ferrocene is extensively used in synthetic organic chemistry as a ligand in various catalytic processes. It helps in the formation of C-C and C-X bonds, which are crucial in the synthesis of complex organic molecules .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this ligand can have significant biological and medicinal properties. For example, it is used in the synthesis of pharmaceutical intermediates .

Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and materials science. Its role in catalysis helps in the efficient and selective synthesis of high-value products .

Mechanism of Action

Mechanism: 1,1’-Bis(dicyclohexylphosphino)ferrocene acts as a ligand that coordinates with metal centers to form stable complexes. These complexes facilitate various catalytic processes by stabilizing transition states and intermediates. The dicyclohexylphosphino groups provide steric bulk, which can influence the selectivity and reactivity of the catalytic process .

Molecular Targets and Pathways: The primary molecular targets are the metal centers in the catalytic complexes. The pathways involved include various catalytic cycles such as oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene: Commonly used in similar catalytic processes but has different steric and electronic properties due to the phenyl groups.

    1,1’-Bis(diisopropylphosphino)ferrocene: Another similar ligand with different steric properties.

    1,2-Bis(dicyclohexylphosphino)ethane: Used in similar applications but has a different backbone structure

Uniqueness: 1,1’-Bis(dicyclohexylphosphino)ferrocene is unique due to its combination of a ferrocene backbone and bulky dicyclohexylphosphino groups. This combination provides a unique balance of steric and electronic properties, making it highly effective in stabilizing various catalytic intermediates and transition states .

Properties

Molecular Formula

C31H34P2

Molecular Weight

468.5 g/mol

IUPAC Name

(3-tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane

InChI

InChI=1S/C31H34P2/c1-22(2)23-12-10-14-25(20-23)32-29-18-8-6-16-27(29)28-17-7-9-19-30(28)33-26-15-11-13-24(21-26)31(3,4)5/h6-22,32-33H,1-5H3

InChI Key

HIVCNMNIBNSSRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)PC2=CC=CC=C2C3=CC=CC=C3PC4=CC=CC(=C4)C(C)(C)C

Origin of Product

United States

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